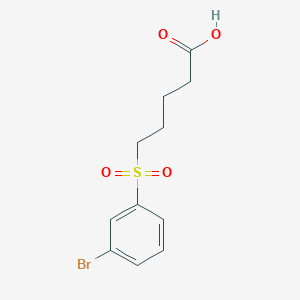![molecular formula C10H12FNO B13721294 {1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride is a chemical compound with the molecular formula C10H13ClFNO. It is used primarily in scientific research and as a synthetic intermediate in various chemical processes .
Méthodes De Préparation
The synthesis of {1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride involves several steps. One common method includes the reaction of 4-fluorophenol with epichlorohydrin to form 1-(4-fluorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with cyclopropylamine to yield {1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Des Réactions Chimiques
{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl ring or the fluorophenoxy group.
Applications De Recherche Scientifique
{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of {1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride can be compared with other similar compounds, such as:
- {1-[(4-Chlorophenoxy)methyl]cyclopropyl}amine hydrochloride
- {1-[(4-Bromophenoxy)methyl]cyclopropyl}amine hydrochloride
- {1-[(4-Methylphenoxy)methyl]cyclopropyl}amine hydrochloride
These compounds share similar structural features but differ in their substituents on the phenoxy group, which can influence their chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
1-[(4-fluorophenoxy)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-7-10(12)5-6-10/h1-4H,5-7,12H2 |
Clé InChI |
YZFYJWQFJPVSIF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(COC2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


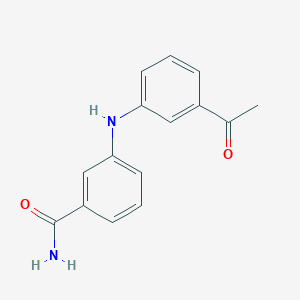

![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)

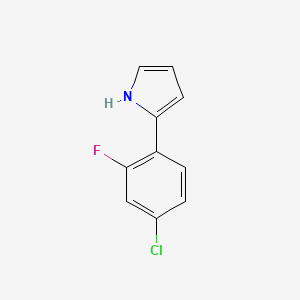
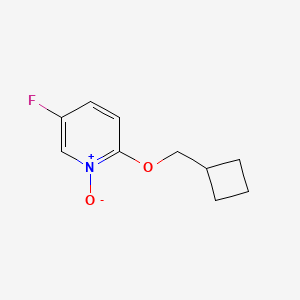

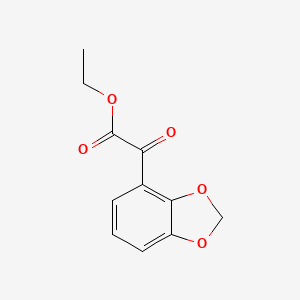
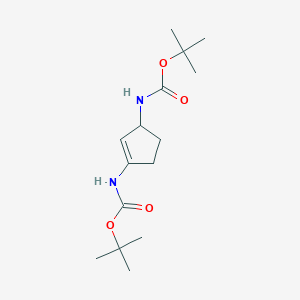
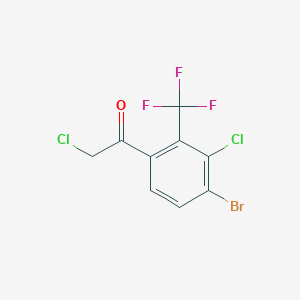
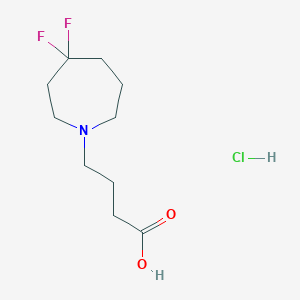
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
